2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride
Description
2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride is an aliphatic sulfonyl chloride characterized by a butane backbone with a sulfonyl chloride (-SO₂Cl) group at position 1 and a (2-ethoxyethoxy)methyl substituent at position 2. The ethoxyethoxy moiety (-OCH₂CH₂OCH₂CH₃) imparts moderate hydrophilicity, while the sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediates. Its molecular formula is C₉H₁₉ClO₄S, with a molecular weight of 270.76 g/mol.
Properties
Molecular Formula |
C9H19ClO4S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
2-(2-ethoxyethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-3-9(8-15(10,11)12)7-14-6-5-13-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
NCLFWYITGZEUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCOCC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-ethoxyethanol under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride.
Bases: Pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Major Products
Sulfonamides: Formed when reacting with amines.
Sulfonates: Formed when reacting with alcohols or thiols.
Scientific Research Applications
2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Employed in the synthesis of potential drug candidates due to its reactivity and ability to form stable derivatives.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The compound is compared to three analogues: an aliphatic sulfonyl chloride with a cyclopentylmethoxy substituent, a cyclic ether-substituted derivative, and aromatic sulfonyl chlorides. Key differences in substituents, solubility, and reactivity are summarized below.
Aliphatic Analogues
2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride
- Molecular Formula : C₁₂H₂₁ClO₃S
- Substituent : Cyclopentylmethoxy (-OCH₂C₅H₉)
- Solubility : Low in polar solvents due to bulky cycloalkyl group.
- Reactivity : High steric hindrance slows nucleophilic substitution; discontinued commercially, likely due to synthetic challenges .
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride
- Molecular Formula : C₉H₁₇ClO₄S
- Substituent : Tetrahydrofuran (THF)-derived methoxy group (-OCH₂C₄H₇O)
- Solubility : High in polar solvents due to cyclic ether oxygen.
- Reactivity : Enhanced solubility and moderate steric effects favor SN reactions; available at 98% purity .
Aromatic Analogues
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
- Molecular Formula : C₉H₆ClF₅O₃S
- Substituents : Electron-withdrawing difluoroethoxy (-OCH₂CF₂) and trifluoromethyl (-CF₃) groups.
- Reactivity : Aromatic ring and fluorine substituents increase electrophilicity, accelerating nucleophilic attack.
- Stability : Higher thermal stability compared to aliphatic analogues due to resonance effects .
Data Table: Comparative Properties
Biological Activity
2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological applications. Its structure suggests that it may interact with various biological systems, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.
- Molecular Formula : C10H21ClO3S
- Molecular Weight : 252.79 g/mol
- IUPAC Name : 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride
The biological activity of sulfonyl chlorides often involves their ability to form covalent bonds with nucleophilic sites in proteins, such as amino acids containing sulfur or nitrogen. This reactivity can lead to enzyme inhibition or modification of protein function. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by modifying active sites, thereby affecting metabolic pathways.
- Receptor Interaction : Potential modulation of receptor activity through covalent bonding, influencing signal transduction pathways.
Antimicrobial Activity
Sulfonyl chlorides have been shown to possess antimicrobial properties against various pathogens. For instance:
- A study indicated that related sulfonamide derivatives had effective antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Some sulfonyl chlorides have been investigated for their potential anticancer effects. The mechanism often involves:
Case Studies
- Antimicrobial Study : A derivative of butane sulfonyl chloride was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Anticancer Research : A related compound was evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce cell cycle arrest.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
